alpha-Lapachone

Descripción general

Descripción

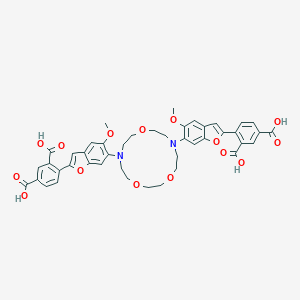

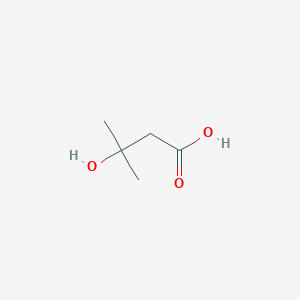

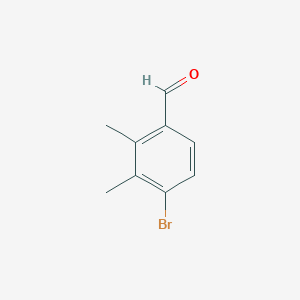

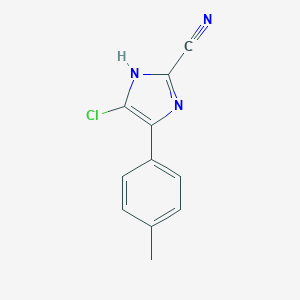

Alpha-Lapachone is a natural 1,4-naphthoquinone with promising biological activity . The fused dihydropyran ring present in its structure, acting as formal 2-alkoxy and 3-alkyl substituents to the quinone moiety, endows this compound with milder redox properties and lower toxicity .

Synthesis Analysis

The synthesis of alpha-Lapachone has been reported in several studies . For instance, a route was elaborated to obtain dehydro-alpha-lapachones and subsequent transformation into alpha- and beta-lapachones modified in the aromatic ring and pyran ring .

Molecular Structure Analysis

Alpha-Lapachone has a molecular formula of C15H14O3 . Its structure includes a fused dihydropyran ring, which acts as formal 2-alkoxy and 3-alkyl substituents to the quinone moiety .

Physical And Chemical Properties Analysis

Alpha-Lapachone has a density of 1.3±0.1 g/cm3, a boiling point of 372.9±42.0 °C at 760 mmHg, and a flash point of 165.5±27.9 °C . It has a molar refractivity of 65.8±0.4 cm3, and its polar surface area is 43 Å2 .

Aplicaciones Científicas De Investigación

Neuroscience

Alpha-Lapachone has been used in the field of neuroscience for its potential anticancer properties . It has been tested against human cancer cell lines such as SNB-19 (glioblastoma) and shown promising results . The compounds 5-OH-α-lapachones and 8-OH-β-lapachones were prepared and compared with other related naphthoquinones regarding their activity against these cell lines .

Immunology

In immunology, alpha-Lapachone has been studied for its potential in cancer treatment . It has been found that alterations in catalase expression, including treatment with exogenous enzyme, can cause marked cytoprotection . Thus, catalase is an important resistance factor and highlights H2O2 as an obligate reactive oxygen species (ROS) for cell death from this agent .

Dermatology

Alpha-Lapachone has been used in dermatology for its potential benefits in skin care . Topical formulations containing alpha hydroxy acids (AHAs) have garnered significant interest in the field of skincare owing to their exfoliative and rejuvenating properties . Alpha hydroxy acids (AHAs), in particular glycolic acid, are a class of chemical compounds frequently used in cosmetics and dermatology .

Veterinary Medicine

In veterinary medicine, alpha-Lapachone has been used as a sedative drug with the added benefits of reducing anxiety, and providing some analgesia and muscle relaxation .

Environmental Science

Alpha-Lapachone has been used in environmental science for its potential anticancer properties . It has been found that the wood’s standard color is due to large amounts of lapachol and dehydro-α-lapachone .

Food Science

In food science, alpha-Lapachone has been used for its potential health benefits . It has been found that the natural product lapachol demonstrates diverse biological effects .

Agriculture

Alpha-Lapachone has been used in the field of agriculture as a botanical fungicide . It has shown strong antifungal activity against plant pathogenic fungi .

Microbiology

In microbiology, alpha-Lapachone has been used for its potential antimicrobial properties . It has been found to be effective against various microorganisms .

Genetics

In genetics, alpha-Lapachone has been studied for its potential in cancer treatment . It has been found to regulate the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .

Biotechnology

In biotechnology, alpha-Lapachone has been used for its potential anticancer properties . It has been found to show superior antitumor activity compared with the natural product .

Nanotechnology

In nanotechnology, alpha-Lapachone has been used in the construction of nano-bombs for dual cascade-amplified tumor chemodynamic therapy .

Material Science

In material science, alpha-Lapachone has been used in the synthesis of stereochemically complex meroterpenoids .

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWHOPKRRBUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197020 | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Lapachone | |

CAS RN |

4707-33-9 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Lapachone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

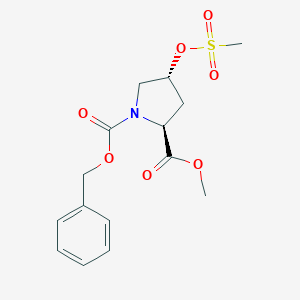

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)